molecular formula C12H14F3N3 B2455591 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine CAS No. 2415564-81-5

4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine

Cat. No. B2455591
CAS RN: 2415564-81-5
M. Wt: 257.26
InChI Key: IUMHQATYJHWYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase, which makes it useful in cancer research and other related studies.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves the inhibition of protein kinase. This compound binds to the ATP-binding site of protein kinase and prevents its activity. Protein kinase is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinase activity can lead to the inhibition of cancer cell growth and the promotion of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine are still being studied. However, it has been shown to have a potent inhibitory effect on cancer cell growth. It has also been shown to inhibit the activity of beta-amyloid, a protein associated with Alzheimer's disease. Further studies are needed to determine the full range of biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is its potent inhibitory effect on protein kinase. This makes it useful in cancer research and other related studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine. One direction is to study its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to develop more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of this compound. Overall, the study of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine has the potential to lead to significant advances in the field of medicine and scientific research.

Synthesis Methods

The synthesis of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves several steps. The first step is the preparation of 4-cyclopropyl-5-fluoro-2-methylpyrimidine-6-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then treated with 4,4-difluoropiperidine to obtain the desired product. The yield of this synthesis method is around 50%, and the purity of the product is typically above 95%.

Scientific Research Applications

4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine has several applications in scientific research. It has been extensively studied for its potential as a cancer treatment drug. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

4-cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c13-9-10(8-1-2-8)16-7-17-11(9)18-5-3-12(14,15)4-6-18/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMHQATYJHWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCC(CC3)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.